molecular formula C6H2BrClFNO B8358496 5-Bromo-3-fluoropyridine-2-carbonyl chloride

5-Bromo-3-fluoropyridine-2-carbonyl chloride

Cat. No. B8358496
M. Wt: 238.44 g/mol
InChI Key: GFORZDOQVFODHX-UHFFFAOYSA-N
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Patent
US08895580B2

Procedure details

5-Bromo-3-fluoropyridine-2-carboxylic acid (0.40 g, 1.8 mmol) was dissolved in dichloromethane (8 mL), treated with thionyl chloride (0.80 mL, 11 mmol, 6 equiv) and the mixture was placed into a preheated oil bath at 45° C. for 3 hours. The mixture was concentrated in vacuo, providing the titled compound.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8](O)=[O:9])=[N:6][CH:7]=1.S(Cl)([Cl:14])=O>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:8]([Cl:14])=[O:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)O)F
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=O)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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